molecular formula C23H23N3O9 B138333 Nocardicin D CAS No. 61425-17-0

Nocardicin D

Cat. No.: B138333
CAS No.: 61425-17-0
M. Wt: 485.4 g/mol
InChI Key: QJZHIGKJGFPGRN-FGTMMUONSA-N
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Description

Nocardicin D is a member of the nocardicin family, which are monocyclic beta-lactam antibiotics produced by the actinomycete Nocardia uniformis. These compounds are known for their antibacterial properties and are structurally unique due to the presence of a monocyclic beta-lactam ring. This compound, like other nocardicins, has been studied for its potential use in treating bacterial infections, particularly those caused by drug-resistant pathogens .

Preparation Methods

Synthetic Routes and Reaction Conditions

The biosynthesis of nocardicin D involves the assembly of two units of L-p-hydroxyphenylglycine and one unit of serine to form a D-, L-, D-tripeptide. This process is mediated by nonribosomal peptide synthetases, specifically NocA and NocB . The biosynthetic pathway includes several enzymatic steps that lead to the formation of the monocyclic beta-lactam ring, which is a key structural feature of this compound .

Industrial Production Methods

For industrial production, this compound can be produced through microbial fermentation using genetically engineered strains of Nocardia uniformis. Advances in genetic engineering have allowed for the enhancement of production titers and the structural diversification of this compound and other related compounds . Large-scale production typically involves optimizing fermentation conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Nocardicin D undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the chemical modification of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired modifications are achieved without degrading the compound .

Major Products Formed

The major products formed from the chemical reactions of this compound include various derivatives with modified functional groups. These derivatives can exhibit different biological activities and may be used to develop new antibiotics with improved efficacy against resistant bacterial strains .

Scientific Research Applications

Nocardicin D has several scientific research applications, including:

Mechanism of Action

Nocardicin D exerts its antibacterial effects by inhibiting the synthesis of the peptidoglycan layer of bacterial cell walls. This inhibition occurs through the binding of this compound to penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan chains. The disruption of peptidoglycan synthesis weakens the bacterial cell wall, leading to cell lysis and death . The molecular targets of this compound include various penicillin-binding proteins, and its mechanism of action is similar to that of other beta-lactam antibiotics .

Comparison with Similar Compounds

Similar Compounds

Nocardicin D is part of the nocardicin family, which includes other compounds such as nocardicin A, nocardicin B, and nocardicin C. These compounds share a similar monocyclic beta-lactam structure but differ in their functional groups and biological activities .

Uniqueness

This compound is unique among the nocardicins due to its specific functional groups and the resulting biological activity. While all nocardicins inhibit bacterial cell wall synthesis, the specific modifications in this compound may confer unique properties, such as enhanced activity against certain bacterial strains or reduced susceptibility to bacterial resistance mechanisms .

Properties

IUPAC Name

(2R)-2-amino-4-[4-[2-[[(3S)-1-[(R)-carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]amino]-2-oxoacetyl]phenoxy]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O9/c24-16(22(31)32)9-10-35-15-7-3-13(4-8-15)19(28)20(29)25-17-11-26(21(17)30)18(23(33)34)12-1-5-14(27)6-2-12/h1-8,16-18,27H,9-11,24H2,(H,25,29)(H,31,32)(H,33,34)/t16-,17+,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZHIGKJGFPGRN-FGTMMUONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N1C(C2=CC=C(C=C2)O)C(=O)O)NC(=O)C(=O)C3=CC=C(C=C3)OCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C(=O)N1[C@H](C2=CC=C(C=C2)O)C(=O)O)NC(=O)C(=O)C3=CC=C(C=C3)OCC[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40210368
Record name Nocardicin D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40210368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61425-17-0
Record name 1-Azetidineacetic acid, 3-[[[4-[(3R)-3-amino-3-carboxypropoxy]phenyl]oxoacetyl]amino]-α-(4-hydroxyphenyl)-2-oxo-, (αR,3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61425-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nocardicin D
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061425170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nocardicin D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40210368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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